molecular formula C15H10Cl2N4O B7754737 2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile

2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile

Cat. No.: B7754737
M. Wt: 333.2 g/mol
InChI Key: WBUDNTDKTSDFLY-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of amino, dichlorophenyl, ethoxy, and dicarbonitrile functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,4-dichlorophenyl)-6-methoxypyridine-3,5-dicarbonitrile
  • 2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyrimidine-3,5-dicarbonitrile
  • 2-Amino-4-(2,4-dichlorophenyl)-6-ethoxythiophene-3,5-dicarbonitrile

Uniqueness

2-Amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-6-ethoxypyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c1-2-22-15-11(7-19)13(10(6-18)14(20)21-15)9-4-3-8(16)5-12(9)17/h3-5H,2H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUDNTDKTSDFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=N1)N)C#N)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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